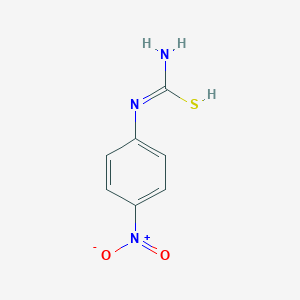

N'-(4-nitrophenyl)carbamimidothioic acid

Description

Properties

IUPAC Name |

N'-(4-nitrophenyl)carbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYAANPIHFKKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C(N)S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects on Reaction Rate

A spectrophotometric study compared reaction rates in six solvents (Table 1).

| Solvent | Dielectric Constant (ε) | Rate Constant (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 4.2 ± 0.3 | 94 |

| THF | 7.58 | 3.8 ± 0.2 | 89 |

| Acetonitrile | 37.5 | 2.1 ± 0.1 | 72 |

| Toluene | 2.38 | 1.5 ± 0.2 | 65 |

Findings: Low-polarity solvents (ε < 10) enhance nucleophilicity of the thiourea nitrogen, accelerating acylation. Polar aprotic solvents like acetonitrile stabilize intermediates but slow the reaction.

Temperature-Dependent Side Reactions

At 50°C, competing hydrolysis of 4-nitrophenyl chloroformate becomes significant, generating 4-nitrophenol (detected via HPLC). This side reaction consumes up to 15% of the reagent, necessitating strict temperature control below 30°C.

Purification and Isolation Strategies

Acid-Base Extraction

The hydrochloride salt of N'-(4-nitrophenyl)carbamimidothioic acid is preferentially isolated due to its stability and crystallinity.

Protocol:

-

Combine the crude product with 2M HCl and dichloromethane.

-

Separate the aqueous layer, wash with ether, and basify to pH 10–11 with NaOH.

-

Extract with dichloromethane, dry over Na₂SO₄, and evaporate to dryness.

This method reduces impurity levels to <0.1% w/w, as confirmed by NMR.

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexanes, 30:70) resolves residual 4-nitroaniline and bis(4-nitrophenyl)carbonate. However, this step lowers yields by 8–12% compared to extraction.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40, 1.0 mL/min) shows a single peak at 4.2 minutes (UV 254 nm), confirming purity >98%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Heptadecafluorooctanesulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorooctanesulfonate.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines and alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Perfluorooctanesulfonate

Reduction: Perfluorooctanesulfonate

Substitution: Various substituted perfluorooctanesulfonic acid derivatives

Scientific Research Applications

Heptadecafluorooctanesulfonic acid has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including Friedel-Crafts acylation and Pictet-Spengler reactions.

Biology: Studied for its effects on biological systems, including its potential as a bioaccumulative compound.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.

Industry: Utilized in the production of water and oil repellents, surfactants, and in the semiconductor industry for its dielectric properties.

Mechanism of Action

The mechanism of action of heptadecafluorooctanesulfonic acid involves its strong affinity for organic and inorganic surfaces, which allows it to act as a surfactant and repellent. The compound’s molecular structure, with a highly fluorinated carbon chain, provides it with unique properties such as high thermal stability and resistance to degradation. These properties enable it to interact with various molecular targets and pathways, making it effective in a wide range of applications.

Comparison with Similar Compounds

Heptadecafluorooctanesulfonic acid is unique among perfluoroalkyl sulfonic acids due to its high thermal stability and resistance to degradation. Similar compounds include:

Perfluorooctanoic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.

Perfluorohexanesulfonic acid: Shorter carbon chain length, resulting in different physical and chemical properties.

Perfluorononanoic acid: Longer carbon chain length, leading to variations in its applications and properties.

Heptadecafluorooctanesulfonic acid stands out due to its optimal balance of chain length and functional group, making it highly effective in its various applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N'-(4-nitrophenyl)carbamimidothioic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane). Reaction conditions (temperature, stoichiometry) should be systematically varied. Purification via column chromatography or recrystallization enhances purity .

- Key Parameters : Monitor reaction progress using TLC and characterize intermediates via FT-IR to track functional groups (e.g., nitro, thiourea).

Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. For example, aromatic protons from the 4-nitrophenyl group appear as distinct doublets (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- FT-IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C=S stretch) confirm functional groups .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC with UV Detection : Use a C18 column and mobile phase (e.g., acetonitrile/water) with UV monitoring at λ = 254 nm (nitro group absorption) .

- UV-Vis Spectroscopy : Quantify via Beer-Lambert law at λ_max ≈ 310–330 nm (nitrophenyl chromophore) .

Advanced Research Questions

Q. How can researchers investigate the interaction mechanisms between this compound and biological targets such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (association/dissociation rates) with immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes and key residues (e.g., hydrogen bonding with thiourea moiety) .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the biological activity of this compound?

- Methodological Answer :

- Comparative In Silico/In Vitro Studies : Validate computational models (e.g., QSAR, DFT) with dose-response assays (e.g., IC₅₀ in cancer cell lines) .

- X-ray Crystallography : Resolve 3D structures of compound-target complexes to identify steric/electronic mismatches .

- Meta-Analysis : Cross-reference data from multiple assays (e.g., enzymatic inhibition vs. cytotoxicity) to identify confounding variables .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects and transition states for proposed reactions (e.g., nucleophilic substitution at the thiourea group) .

- Retrosynthetic Analysis : Use software like ChemAxon to design pathways leveraging known intermediates (e.g., 4-nitroaniline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.